molecular formula C21H18N4O4 B14107222 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B14107222
M. Wt: 390.4 g/mol
InChI Key: LQSLWWVXYLOBES-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a complex organic compound that features a benzo[d]oxazole moiety and a tetrahydropyrimidinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative.

    Attachment of the phenyl group: This step involves the coupling of the benzo[d]oxazole with a phenyl halide using a palladium-catalyzed cross-coupling reaction.

    Synthesis of the tetrahydropyrimidinone moiety: This can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Final coupling: The final step involves the coupling of the benzo[d]oxazole-phenyl intermediate with the tetrahydropyrimidinone derivative using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide: Lacks the methyl group on the tetrahydropyrimidinone moiety.

    N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)butanamide: Features a butanamide instead of a propanamide group.

Uniqueness

The unique combination of the benzo[d]oxazole and tetrahydropyrimidinone moieties in N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide

InChI

InChI=1S/C21H18N4O4/c1-12-15(19(27)25-21(28)22-12)9-10-18(26)23-14-6-4-5-13(11-14)20-24-16-7-2-3-8-17(16)29-20/h2-8,11H,9-10H2,1H3,(H,23,26)(H2,22,25,27,28)

InChI Key

LQSLWWVXYLOBES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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